molecular formula C12H13N3OS B2558154 N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448044-20-9

N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2558154
CAS No.: 1448044-20-9
M. Wt: 247.32
InChI Key: YWNKNGNXPYFCEK-UHFFFAOYSA-N
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Description

N-Benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is a small molecule featuring a 1,2,4-thiadiazole heterocyclic core, offered for research purposes. Heterocyclic compounds containing a thiadiazole ring, such as the 1,3,4-thiadiazole isomer, are recognized as versatile scaffolds in medicinal chemistry due to their role as bioisosteres of pyrimidine and other nucleic acid bases . This characteristic allows derivatives to potentially interfere with DNA replication processes, making the thiadiazole pharmacophore a prominent feature in the development of anticancer agents . The mesoionic nature of some thiadiazole isomers is noted to enhance the capacity of these compounds to cross cellular membranes and interact with biological targets, contributing to promising bioavailability . Researchers are exploring thiadiazole-based compounds for their potential in targeted therapies, with some derivatives undergoing clinical trials as anticancer agents, such as kinesin spindle protein inhibitors . This compound is provided for investigative applications in chemical biology and drug discovery. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-13-11(17-14-9)12(16)15(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKNGNXPYFCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives, including N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with specific substitutions have demonstrated Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like ampicillin and chloramphenicol .

CompoundBacterial StrainMIC (μg/mL)Reference
This compoundS. aureus25
This compoundE. coli31.25

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have exhibited antiproliferative effects against various cancer cell lines such as breast carcinoma and colon carcinoma . The mechanism is believed to involve disruption of tubulin polymerization and induction of apoptosis in cancer cells.

Cancer TypeCompoundIC50 (μg/mL)Reference
Breast Carcinoma (T47D)This compound1.16
Colon Carcinoma (HT-29)This compound0.95

Pesticidal Activity

Thiadiazole derivatives have also been explored for their pesticidal properties. Research indicates that compounds like this compound can act as effective agents against agricultural pests and pathogens. These compounds are noted for their ability to inhibit key enzymes involved in pest metabolism .

Pest/PathogenCompoundEffectivenessReference
AphidsThis compoundModerate inhibition
Fungal Pathogen (Fusarium spp.)This compoundHigh inhibition rate observed in vitro

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that allow for interaction with biological targets.

Interaction with Enzymes

The compound has been shown to interact with various enzymes involved in metabolic pathways in both microorganisms and cancer cells. For instance:

  • Cyclooxygenase Inhibition: Some thiadiazoles exhibit inhibition of cyclooxygenase enzymes which are crucial in inflammatory responses .

Molecular Docking Studies

Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms . This binding is often mediated by hydrogen bonds and hydrophobic interactions.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiadiazole ring can bind to biological targets, altering biochemical pathways and enzyme activities. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The benzyl group in the target compound may enhance lipophilicity compared to the 2-methoxyphenylmethyl group in , which introduces polar methoxy functionality.
  • Molecular Weight : The target compound (274.33 g/mol) falls within the range typical for drug-like molecules, similar to analogs in .

Biological Activity

N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and cystic fibrosis treatment. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of sulfur and nitrogen atoms in the thiadiazole structure enhances its ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

1. Anticancer Activity

Research has indicated that derivatives of thiadiazole, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

  • In vitro Studies : A study reported that compounds similar to this compound demonstrated broad-spectrum activity against the NCI-60 human cancer cell lines. For instance, certain derivatives showed an IC50 value of 1.47 μM against breast cancer cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation. For example, compounds related to this class have been shown to inhibit c-Met phosphorylation and induce cell cycle arrest in various cancer models .

2. Cystic Fibrosis Treatment

Recent studies have highlighted the potential of thiadiazole derivatives in treating cystic fibrosis (CF). Specifically:

  • CFTR Modulation : this compound has been identified as a potential modulator of the CFTR protein. In vitro experiments demonstrated that it could rescue F508del-CFTR activity by decreasing ubiquitination and increasing the half-life of the mutant CFTR protein .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by its structural modifications. A detailed SAR analysis revealed that:

  • Substituents on the Thiadiazole Ring : Variations in substituents can significantly alter biological activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring enhances anticancer potency .
Compound VariantIC50 (μM)Target Activity
N-benzyl-N,3-dimethyl derivative1.47Breast Cancer Cell Lines
Related Thiadiazole Compound56.64c-Met Inhibition

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives:

  • Study on Cystic Fibrosis : A compound structurally related to this compound was shown to enhance CFTR function in human bronchial epithelial cells .
  • Antitumor Efficacy : In a series of experiments involving various cancer models, compounds with similar structures were effective in reducing tumor growth both in vitro and in vivo .

Chemical Reactions Analysis

Core Thiadiazole Ring Formation

The 1,2,4-thiadiazole scaffold is typically synthesized via oxidative cyclization or [3+2]-cycloaddition reactions. For example:

  • Thiosemicarbazide precursors react with carboxylic acids to form thiadiazoles under oxidative conditions (e.g., using iodine or other oxidizing agents) .

  • Multicomponent reactions involving thiosemicarbazide, carbon disulfide, and aromatic acids yield thiadiazole derivatives .

Key Reagents/Conditions :

Reaction TypeReagents/ConditionsOutcome
Oxidative CyclizationThiosemicarbazide + carboxylic acid + I₂1,2,4-thiadiazole ring formation
[3+2]-CycloadditionThiosemicarbazide + alkyneThiadiazole derivatives

Alkylation to Introduce Methyl Groups

The N,3-dimethyl substituents suggest alkylation steps:

  • N-methylation : Reaction of the amide nitrogen with methyl halides (e.g., CH₃I) in the presence of a base (e.g., NaH) .

  • C3-methylation : Substitution of a hydrogen at position 3 using methylating agents like dimethyl sulfate (DMSO₄) under basic conditions .

Example Reaction :

N-benzyl-thiadiazole-5-carboxamide+CH₃INaHN,3-dimethyl derivative\text{N-benzyl-thiadiazole-5-carboxamide} + \text{CH₃I} \xrightarrow{\text{NaH}} \text{N,3-dimethyl derivative}

Structural Validation and Functional Group Tolerance

Key spectroscopic techniques for characterization include:

  • FT-IR : Detection of amide (N-H stretch) and thiadiazole (C=S) bands.

  • ¹H NMR : Identification of methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–8.0 ppm).

  • Mass Spectrometry : Confirmation of molecular weight (e.g., C₁₃H₁₅N₃O₂S ) .

Anticipated Reaction Challenges

  • Regioselectivity : Control of substitution at position 3 versus other positions during alkylation.

  • Stability : Thiadiazole rings are susceptible to hydrolysis under acidic/basic conditions; mild reaction conditions are critical .

  • Steric Effects : Bulky substituents (e.g., benzyl group) may hinder reaction efficiency at the amide nitrogen.

Data Table: Key Reactions and Conditions

Reaction StepReagents/ConditionsPurpose
Thiadiazole ring formationThiosemicarbazide + carboxylic acid + I₂Core scaffold synthesis
Amide bond formationEDCl/HOBt + benzylamineIntroduce benzylamide group
N-methylationCH₃I + NaHAdd N-methyl group
C3-methylation(CH₃)₂SO₄ + K₂CO₃Add C3-methyl group

Research Findings from Analogous Compounds

  • Anticancer Activity : Thiadiazole derivatives exhibit cytotoxic effects via FAK inhibition or carbonic anhydrase targeting .

  • Anticonvulsant Potential : Substituted thiadiazoles show activity in MES/PTZ seizure models, with lipophilic groups enhancing efficacy .

  • Synthetic Versatility : Thiadiazoles tolerate diverse substituents (e.g., benzyl, alkoxy) through nucleophilic substitution or alkylation .

Preparation Methods

Cyclocondensation Approaches

The hypochlorite-mediated cyclization (Figure 1A) involves reacting deuterated acetamidine derivatives with sodium hypochlorite (NaOCl) to form a hydroxyacetamidine intermediate, which undergoes subsequent cyclization with thiocyanate salts. For non-deuterated analogues, this method adapts to methyl-substituted acetamidines. Key parameters include:

  • Temperature control : Reactions proceed at 0–5°C to prevent oxidative degradation.
  • Solvent systems : Aqueous NaOCl solutions ensure homogeneity, while thiocyanate cyclization employs ethanol or methanol for optimal solubility.
  • Stoichiometry : A 1.5:1 molar ratio of NaOCl to acetamidine maximizes intermediate formation.

An alternative bromine-mediated pathway (Figure 1B) utilizes bromine and potassium thiocyanate under basic conditions (e.g., sodium methoxide) to directly assemble the thiadiazole ring. This method favors higher yields (75–82%) but requires careful handling of toxic bromine vapors.

Table 1. Comparative Analysis of Cyclocondensation Methods

Parameter Hypochlorite Route Bromine Route
Yield 68–72% 75–82%
Reaction Time 16–20 h 3–5 h
Key Reagent NaOCl (1.5 eq) Br₂ (1.2 eq)
Isotopic Purity* ≥95% ≥90%
*For deuterated analogues. Non-deuterated systems show analogous trends.

Post-Functionalization of Thiadiazole Carboxylic Acid Intermediates

Carboxylic Acid Activation and Amidation

The 1,2,4-thiadiazole-5-carboxylic acid intermediate is activated to its acyl chloride using oxalyl chloride or thionyl chloride, followed by coupling with N-benzyl-N-methylamine (Figure 2). Critical considerations include:

  • Solvent selection : Dry tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
  • Base additives : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction to completion.
  • Stoichiometry : A 1.1:1 ratio of acyl chloride to amine ensures minimal residual starting material.

Table 2. Amidation Optimization Parameters

Parameter Optimal Value Source
Acyl Chloride Agent Oxalyl chloride (1.1 eq)
Reaction Temp 0°C → RT
Amine Equivalents 1.05 eq
Yield 85–89%

Advanced Functionalization Techniques

Sandmeyer Reaction for Halogenation

Introducing the 3-methyl group early in the synthesis often involves brominating a methylamine precursor via the Sandmeyer reaction (Figure 3). Conditions include:

  • Reagents : Sodium nitrite (1.5 eq) and HBr (3 eq) in aqueous medium.
  • Temperature : 40–45°C for 1 hour.
  • Workup : Extraction with dichloromethane and neutralization with NaOH.

This method achieves 90–94% conversion to the bromide intermediate, which is subsequently cyclized.

Analytical and Purification Methodologies

Chromatographic Resolution

Preparative chiral HPLC (e.g., simulated moving bed technology) resolves enantiomers during final purification, achieving ≥99% enantiomeric excess (e.e.). Mobile phases often combine hexane/ethanol mixtures with 0.1% trifluoroacetic acid.

Recrystallization Protocols

Methylcyclohexane and tert-butyl methyl ether (TBME) are effective for recrystallizing thiadiazole carboxamides, yielding ≥98% purity.

Q & A

Q. What are the common synthetic routes for N-benzyl-N,3-dimethyl-1,2,4-thiadiazole-5-carboxamide?

The synthesis typically involves cyclization of precursor carboxamides or thiosemicarbazides. For example, analogous 1,3,4-thiadiazole derivatives are synthesized via cyclization of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF. Reaction optimization often requires adjusting solvent polarity, temperature, and catalyst (e.g., triethylamine) to enhance yield and purity . Alternative routes may involve coupling benzylamine derivatives with activated thiadiazole intermediates, as seen in oxazole-carboxamide syntheses using chloroacetyl chloride and triethylamine in dioxane .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions and stereochemistry. For example, methyl and benzyl protons appear as distinct singlets or multiplets in the aromatic region .
  • X-ray Crystallography : Programs like SHELXL are widely used for determining crystal structures, especially for resolving bond angles and torsional strain in the thiadiazole ring. SHELX workflows are robust for small-molecule refinement, even with twinned data .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during thiadiazole cyclization?

Contradictions often arise from competing reaction pathways (e.g., incomplete cyclization or byproduct formation). Systematic optimization includes:

  • Solvent Screening : Polar aprotic solvents like DMF favor cyclization, while acetonitrile may improve intermediate solubility .
  • Catalyst Variation : Triethylamine or iodine can alter reaction kinetics. For example, iodine acts as both a catalyst and oxidizing agent in sulfur elimination during cyclization .
  • Kinetic Monitoring : Use in-situ techniques like FT-IR or HPLC to track intermediate consumption and adjust reaction time/temperature .

Q. What mechanistic insights exist for the formation of the 1,2,4-thiadiazole core?

The thiadiazole ring likely forms via nucleophilic attack of a sulfur-containing intermediate (e.g., thiosemicarbazide) on a carbonyl group, followed by cyclodehydration. Isotopic labeling studies (e.g., 15N^{15}\text{N}) or computational modeling (DFT) can elucidate transition states and energetics. Evidence from analogous oxadiazole syntheses suggests that iodine facilitates sulfur rearrangement, promoting ring closure .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent Modulation : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 3-position of the thiadiazole ring may enhance antimicrobial activity, as seen in related 1,3,4-thiadiazole derivatives .
  • Benzyl Group Optimization : Varying the benzyl substituent (e.g., halogenation or methoxy groups) can improve metabolic stability. For example, para-substituted benzyl groups in oxazole-carboxamides show increased bioavailability in pharmacokinetic studies .
  • Hybrid Scaffolds : Fusion with triazole or pyrazole rings (as in ) may enhance binding to biological targets like kinase enzymes .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina can model binding to enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures from the PDB. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzyl substituent .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying critical residues for mutagenesis studies .
  • QSAR Modeling : Quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies can prioritize analogs for synthesis .

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